BenchChemオンラインストアへようこそ!

Phenytoin (sodium)

Pharmacokinetics Bioavailability Prodrug comparison

Phenytoin sodium is a Category 1 narrow therapeutic index (NTI) anticonvulsant requiring manufacturer continuity per formulary guidelines. As an FDA-classified strong CYP3A4 inducer and moderate CYP2C9 substrate, it is the essential probe for DDI studies and PBPK modeling. Quantitatively defined in vitro binding (53.9% Na+ channel, 57.8% L-type Ca2+ channel inhibition at 100 μM) enables precise ion channel assay calibration. Unlike newer Na+ channel blockers, phenytoin increases neuronal apoptosis in developing brain models, establishing it as the preferred positive control for developmental neurotoxicity screening.

Molecular Formula C15H11N2NaO2
Molecular Weight 274.25 g/mol
Cat. No. B8808930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenytoin (sodium)
Molecular FormulaC15H11N2NaO2
Molecular Weight274.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+]
InChIInChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1
InChIKeyFJPYVLNWWICYDW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenytoin Sodium for Research and Industrial Procurement: A Narrow Therapeutic Index Anticonvulsant with Quantifiable Differentiation


Phenytoin (sodium) is a hydantoin-class anticonvulsant with an FDA classification as a strong clinical index inducer of CYP3A4 and a moderate sensitive substrate of CYP2C9 [1]. Its primary mechanism involves frequency- and voltage-dependent blockade of neuronal voltage-gated sodium channels, which is the foundational pharmacologic property underpinning its clinical utility and experimental application [2]. As a compound with a narrow therapeutic index and non-linear pharmacokinetics, phenytoin sodium presents distinct handling and procurement considerations that differentiate it from other antiseizure medications [3].

Phenytoin Sodium Procurement Risk: Why In-Class Compounds Cannot Be Interchanged Without Clinical and Economic Consequence


Phenytoin sodium is a Category 1 narrow therapeutic index drug, meaning that formulation-to-formulation variability in bioavailability or excipient composition can precipitate either breakthrough seizures (therapeutic failure) or concentration-dependent neurotoxicity [1]. This is compounded by extensive and saturable plasma protein binding (~90%), which is vulnerable to competitive displacement by co-administered agents, thereby increasing the pharmacologically active free fraction without any change in total measured serum concentration [2]. The reported issues with generic substitution of phenytoin, and the requirement for specific manufacturer continuity in formulary guidelines, underscore that phenytoin cannot be treated as a freely interchangeable commodity among antiseizure medications [3].

Quantitative Evidence for Phenytoin Sodium: Direct Head-to-Head Comparisons with Fosphenytoin, Carbamazepine, Valproate, Levetiracetam, and Lacosamide


Phenytoin Sodium vs. Fosphenytoin: Bioavailability and Pharmacokinetic Differentiation in Healthy Volunteers

In a double-blind, crossover study in healthy Japanese male volunteers, intravenous fosphenytoin sodium (375 mg) was compared with an equimolar intravenous dose of phenytoin sodium (250 mg). The geometric mean ratio of total phenytoin AUC0–t for fosphenytoin relative to phenytoin sodium was 0.98, and the free phenytoin AUC0–t ratio was 1.02, demonstrating near-complete conversion of fosphenytoin to phenytoin [1]. However, all 12 subjects receiving phenytoin sodium reported pain and infusion-site reactions, whereas very few symptoms were observed with fosphenytoin sodium [1].

Pharmacokinetics Bioavailability Prodrug comparison Japanese population

Phenytoin Sodium vs. Fosphenytoin: Superior Oral Absorption Kinetics in Preclinical Model

In a preclinical study comparing single oral doses of phenytoin suspension versus fosphenytoin solution (30 mg/kg phenytoin equivalents) in male Wistar rats, fosphenytoin administration resulted in a mean phenytoin Cmax that was 85% higher (P = 0.010) and a Tmax that was 2.4 hours shorter (62% reduction, P = 0.021) compared to phenytoin suspension [1]. No significant differences in AUClast were observed.

Oral absorption Cmax Tmax Rat model Fosphenytoin

Phenytoin Sodium vs. Carbamazepine, Valproate, and Levetiracetam: Differential Mortality and Adverse Event Outcomes in Post-Stroke Seizure Patients

A systematic review and network meta-analysis of 15 studies (N = 18,676 post-stroke seizure patients) compared 13 antiseizure medications using levetiracetam as the common comparator. Compared to levetiracetam, phenytoin was associated with significantly greater mortality (odds ratio [OR] 8.3; 95% CI 5.7–11.9), greater adverse events (OR 5.2; 95% CI 1.2–22.9), higher ASM discontinuation rates (OR 1.9; 95% CI 1.4–2.8), and greater seizure recurrence (OR 7.3; 95% CI 3.7–14.5) [1]. In comparison, carbamazepine showed mortality OR 2.1 (1.7–2.7), adverse events OR 1.9 (1.0–3.5), and valproic acid showed mortality OR 4.7 (3.6–6.3) [1].

Post-stroke seizure Mortality Adverse events Network meta-analysis Clinical outcomes

Phenytoin Sodium CYP450 Induction Profile: Quantified Strong CYP3A4 Inducer Classification and Clinical Drug Interaction Magnitude

Phenytoin is classified by the FDA as a strong clinical index inducer of CYP3A4 and a moderate sensitive substrate of CYP2C9, with CYP2C9 accounting for 80–90% of its primary metabolism to the inactive metabolite 5-(4′-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) [1][2]. In a clinical drug-drug interaction study, coadministration of phenytoin (300 mg QD) with lopinavir/ritonavir resulted in a 33% decrease in lopinavir AUC0–12h (geometric mean ratio 0.67, P = 0.011), demonstrating the magnitude of phenytoin's CYP3A4 induction effect [3]. A PBPK model developed using GastroPlus® accurately recapitulated phenytoin exposure across doses ranging from 248 to 900 mg and successfully predicted DDI AUC ratios with fluconazole, omeprazole, and itraconazole (simulated/observed DDI AUC ratio range: 0.89–1.25) [1].

CYP3A4 induction CYP2C9 substrate Drug-drug interactions Pharmacokinetic modeling PBPK

Phenytoin Sodium vs. Lacosamide, Zonisamide, and Rufinamide: Differential Induction of Neuronal Apoptosis in Developing Brain

In a preclinical study evaluating neuronal apoptosis in postnatal day 7 Sprague-Dawley rat pups, phenytoin (50 mg/kg) significantly increased the number of degenerating cells in the hippocampus, nucleus accumbens, and lateral thalamus (P < 0.05) compared to vehicle controls [1]. In direct contrast, the newer generation voltage-gated sodium channel blockers—lacosamide, zonisamide, and rufinamide—were all without effect in all brain regions examined at comparable doses [1].

Neuronal apoptosis Neurotoxicity Developing brain Sodium channel blockers Preclinical safety

Phenytoin Sodium Binding to Voltage-Sensitive Sodium vs. Calcium Channels: In Vitro Selectivity Profile

In vitro radioligand binding assays at a concentration of 100 μM demonstrated that phenytoin produced 53.9% inhibition of voltage-sensitive Na+ channel binding and 57.8% inhibition of voltage-sensitive L-type Ca2+ channel binding [1]. This near-equivalent inhibition across both channel types provides a quantifiable binding fingerprint that differs from more sodium channel-selective compounds in the same structural class.

Sodium channel binding Calcium channel binding In vitro selectivity Binding assay

Phenytoin Sodium Optimal Application Scenarios: Research, Formulary, and Procurement Use Cases Derived from Quantitative Evidence


Positive Control Compound for Neuronal Apoptosis Studies in Developmental Neurotoxicity Models

Based on the direct head-to-head evidence that phenytoin significantly increases neuronal apoptosis in developing rat brain (P < 0.05) while newer sodium channel blockers (lacosamide, zonisamide, rufinamide) show no effect [1], phenytoin sodium is the preferred positive control compound for preclinical studies investigating developmental neurotoxicity or screening novel antiseizure agents for apoptosis liability.

Reference Standard for Ion Channel Binding Assay Calibration and Comparative Pharmacology

With quantitatively defined in vitro binding characteristics—53.9% inhibition of voltage-sensitive Na+ channels and 57.8% inhibition of L-type Ca2+ channels at 100 μM [1]—phenytoin sodium serves as a well-characterized reference standard for calibrating high-throughput ion channel screening assays and for establishing baseline binding fingerprints in comparative pharmacology studies of hydantoin derivatives.

CYP3A4 Induction Probe Substrate for Drug-Drug Interaction Modeling and PBPK Simulation

Phenytoin's FDA classification as a strong clinical index inducer of CYP3A4 [1] and its validated PBPK model that accurately predicts DDI outcomes across multiple co-administered drugs [2] position it as an essential probe compound for drug-drug interaction studies, physiologically based pharmacokinetic modeling, and in vitro induction assay validation in pharmaceutical research and development.

Narrow Therapeutic Index Reference Material for Formulation Bioequivalence and Stability Studies

As a Category 1 narrow therapeutic index drug requiring specific manufacturer continuity per formulary guidelines [1], with documented issues in generic substitution [2], phenytoin sodium is a critical reference compound for bioequivalence study design, formulation stability testing, and analytical method development where small variations in dissolution or absorption can produce clinically significant pharmacokinetic differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenytoin (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.